

An In-depth Technical Guide to Chloroxylenol (CAS 88-04-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Chloroxylenol (CAS 88-04-0), a widely used antiseptic and disinfectant. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Core Properties of Chloroxylenol

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a halogenated phenol derivative with the chemical formula C₈H₉ClO.[1][2] It presents as a white or cream-colored crystalline powder with a characteristic phenolic odor.[3][4] First synthesized in 1923, it has a long history of use in various antiseptic and disinfectant formulations due to its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.[1]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Chloroxylenol are summarized in the table below, providing a foundational dataset for its handling, formulation, and analysis.



| Property | Value | Reference(s) |
|---|---|--------------|
| Molecular Formula | C ₈ H ₉ CIO | [1][5] |
| Molecular Weight | 156.61 g/mol | [1][6] |
| Appearance | White to cream-colored crystalline powder | [3][4] |
| Odor | Characteristic phenolic odor | [1][3] |
| Melting Point | 114-116 °C | [6] |
| Boiling Point | 246 °C | [1][2] |
| Vapor Pressure | 0.23 Pa @ 25°C | |
| рКа | 9.76 | [1] |
| logP (Octanol/Water Partition Coefficient) | 3.377 | [1] |

Solubility Profile

The solubility of Chloroxylenol in various solvents is a critical parameter for its application in different formulations.



| Solvent | Solubility | Reference(s) |
|----------------------------|----------------------------------|--------------|
| Water | 300 mg/L (Very slightly soluble) | [1] |
| Ethanol (95%) | Freely soluble | [3][4] |
| Ether | Soluble | [1][3] |
| Benzene | Soluble | [1] |
| Terpenes | Soluble | [3] |
| Fixed Oils | Soluble | [3] |
| Alkali Hydroxide Solutions | Dissolves | [3][4] |
| DMSO | 31 mg/mL | [7] |

Spectral Data

Spectroscopic data is essential for the identification and quantification of Chloroxylenol.

| Technique | Key Data/Peaks | Reference(s) |
|--------------------|---|--------------|
| UV-Vis | λmax: 279 nm (in 0.1 N HCl), 282 nm (in ethanol), 296 nm (in 0.1 N NaOH) | [8] |
| FTIR | Characteristic peaks for O-H, C-H, C-O, and C=C bonds of the phenolic ring structure. | [9][10] |
| ¹ H NMR | Signals corresponding to the aromatic protons, methyl protons, and hydroxyl proton. | [3] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [11][12] |



Toxicological Profile

Understanding the toxicological properties of Chloroxylenol is crucial for its safe handling and application.

| Endpoint | Value/Result | Species | Reference(s) | |---|---| | Acute Oral LD50 | 3830 mg/kg | Rat | [13] | | Acute Dermal LD50 | >2000 mg/kg | Rabbit | | | Skin Irritation | Irritant | Rabbit | [14] | Eye Irritation | Severe irritant | Rabbit | [14] | | Skin Sensitization | May cause an allergic skin reaction | Human | [1][14] | | Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | Fish | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of Chloroxylenol.

Determination of Melting Point

Objective: To determine the melting point range of a solid Chloroxylenol sample.

Methodology (Capillary Method):

- Sample Preparation: A small amount of finely powdered, dry Chloroxylenol is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.



- The temperature at which the entire sample becomes a clear liquid is recorded as the end
 of the melting range.
- Reference: The procedure should be performed in accordance with the United States
 Pharmacopeia (USP) general chapter <741> for melting range or capillary method.[15]

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of Chloroxylenol in a given solvent.

Methodology (Shake-Flask Method):

- Preparation of Saturated Solution: An excess amount of Chloroxylenol is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully removed and the
 concentration of dissolved Chloroxylenol is determined using a suitable analytical technique,
 such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Chloroxylenol that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution Method):



- Preparation of Chloroxylenol Stock Solution: A stock solution of Chloroxylenol is prepared in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.[16][17]
- Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.[17]
- Inoculation: Each well of the microtiter plate containing the serially diluted Chloroxylenol is inoculated with the standardized bacterial suspension.
- Controls: Positive (broth with inoculum, no drug) and negative (broth only) growth controls are included.
- Incubation: The plate is incubated at 37 °C for 18-24 hours.[17]
- Result Interpretation: The MIC is determined as the lowest concentration of Chloroxylenol in which no visible turbidity (bacterial growth) is observed.

Spectroscopic Analysis

Objective: To obtain the characteristic spectra of Chloroxylenol for identification and quantification.

Methodology:

- UV-Vis Spectroscopy:
 - A dilute solution of Chloroxylenol is prepared in the desired solvent (e.g., ethanol, 0.1 N
 HCl, or 0.1 N NaOH).
 - The UV-Vis spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm) using a calibrated spectrophotometer.
 - The wavelength of maximum absorbance (λmax) is identified.[8]
- Fourier-Transform Infrared (FTIR) Spectroscopy:



- A small amount of solid Chloroxylenol is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
 [10]
- The FTIR spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
- The characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-Cl) are identified.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A solution of Chloroxylenol is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - ¹H and ¹³C NMR spectra are acquired on a calibrated NMR spectrometer.
 - The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.[3]
- Mass Spectrometry (MS):
 - A sample of Chloroxylenol is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a gas or liquid chromatograph).
 - The mass spectrum is acquired, showing the molecular ion peak and the fragmentation pattern.[11]

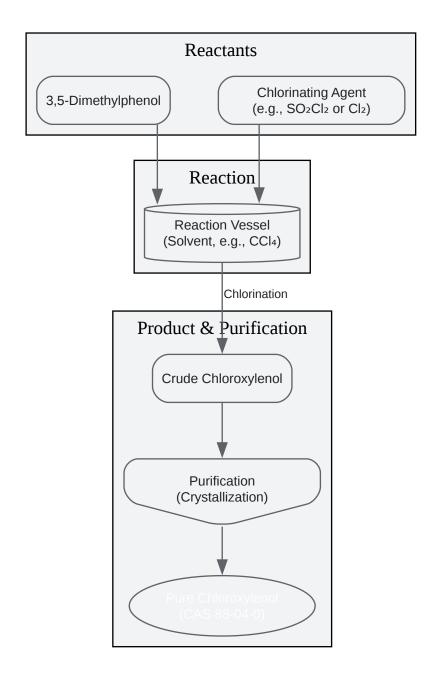
Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving Chloroxylenol.

Synthesis of Chloroxylenol

The industrial synthesis of Chloroxylenol typically involves the chlorination of 3,5-dimethylphenol.





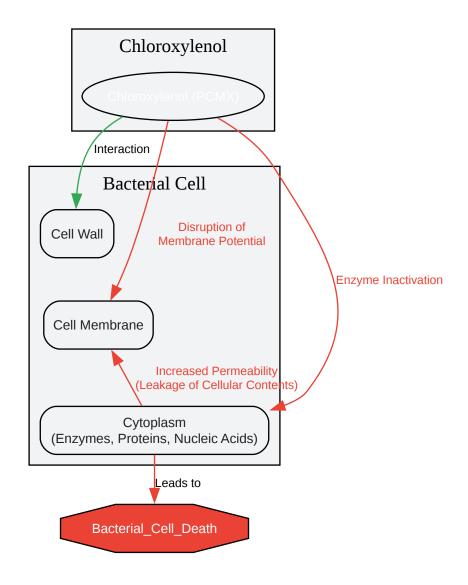
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Caption: A simplified workflow for the synthesis of Chloroxylenol.

Antimicrobial Mechanism of Action

Chloroxylenol exerts its antimicrobial effect primarily by disrupting the microbial cell membrane and inactivating essential enzymes.





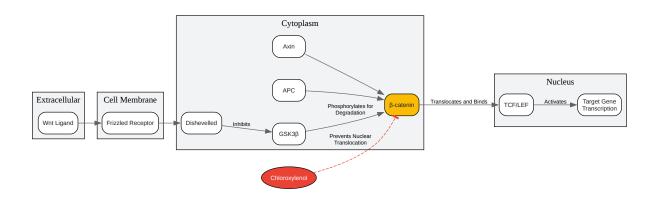
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Caption: The mechanism of antimicrobial action of Chloroxylenol.

Wnt/β-catenin Signaling Pathway Inhibition

Recent studies have shown that Chloroxylenol can inhibit the Wnt/ β -catenin signaling pathway, which is implicated in some cancers.[1][7]





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Caption: Inhibition of the Wnt/β-catenin pathway by Chloroxylenol.

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